2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acet amide
Description
2-[5-(4-Chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide is a thiophenopyrimidine derivative featuring a thioether-linked acetamide moiety. The compound’s core structure consists of a thiophene fused to a pyrimidine ring, substituted at the 5-position with a 4-chlorophenyl group. The 4-position of the pyrimidine is functionalized with a thioether bridge connected to an acetamide group bearing a 2-ethylphenyl substituent.
Properties
Molecular Formula |
C22H18ClN3OS2 |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H18ClN3OS2/c1-2-14-5-3-4-6-18(14)26-19(27)12-29-22-20-17(11-28-21(20)24-13-25-22)15-7-9-16(23)10-8-15/h3-11,13H,2,12H2,1H3,(H,26,27) |
InChI Key |
NHMBFDGAKVGZIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine-Thiophene Core Structure
The thiopheno[3,2-e]pyrimidine scaffold is constructed through a cyclocondensation reaction between a substituted pyrimidine precursor and a sulfur-containing reagent. A representative approach involves the reaction of 4,6-dichloropyrimidine with elemental sulfur or thiourea in the presence of a base such as sodium hydride or potassium carbonate . For instance, the use of thiourea in dimethylformamide (DMF) at 120°C facilitates the formation of the thiophene ring via nucleophilic aromatic substitution, yielding 4-thioxo-pyrimidine intermediates . Subsequent oxidation with hydrogen peroxide or iodine converts the thione group into a disulfide bridge, enabling further functionalization.
Key parameters influencing this step include:
-
Solvent selection : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing ionic intermediates .
-
Temperature : Reactions typically proceed at 100–130°C to overcome activation barriers while minimizing decomposition .
-
Catalysts : Transition metals such as copper(I) iodide or palladium acetate (Pd(OAc)₂) accelerate cyclization by facilitating sulfur insertion .
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Maximizes turnover |
| Ligand | PPh₃ (3 mol%) | Prevents Pd aggregation |
| Base | 1 M Na₂CO₃ | Neutralizes HBr byproduct |
| Reaction Time | 4 hours | Balances conversion vs. side reactions |
Functionalization with the Thioether Linker
The thioether (-S-) bridge at position 4 is installed via nucleophilic aromatic substitution (SNAr) using a mercaptoacetamide derivative. In a typical procedure, 4-chloro-thiopheno[3,2-e]pyrimidine reacts with mercaptoacetic acid in the presence of potassium tert-butoxide (t-BuOK) as a base . The reaction is conducted in anhydrous toluene at 80–90°C, with rigorous exclusion of moisture to prevent hydrolysis of the thiol group . The intermediate thiolate anion attacks the electron-deficient pyrimidine ring, displacing the chloride leaving group.
Critical Considerations :
-
Leaving Group Reactivity : Bromine or iodine substituents at position 4 enhance reaction rates compared to chlorine due to better leaving group ability .
-
Solvent Effects : Non-polar solvents like toluene favor SNAr by stabilizing the transition state through hydrophobic interactions .
Acylation to Form the N-(2-Ethylphenyl)acetamide Moiety
The final step involves coupling the thioether-functionalized intermediate with 2-ethylaniline via acylation. Chloroacetyl chloride serves as the acylating agent, reacting with the amine in dichloromethane (DCM) or toluene under basic conditions . Triethylamine (TEA) is commonly used to scavenge HCl generated during the reaction, preventing protonation of the amine nucleophile .
Example Protocol :
-
Dissolve 2-ethylaniline (1.0 equiv) and TEA (1.5 equiv) in DCM at 0–5°C.
-
Slowly add chloroacetyl chloride (1.1 equiv) dissolved in DCM.
-
Stir at room temperature for 4 hours, then wash with brine to remove excess reagents .
-
Purify the crude product via recrystallization from diisopropyl ether, achieving >85% yield .
Purification and Characterization
Final purification employs column chromatography using silica gel and gradient elution with petroleum ether/ethyl acetate mixtures . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity (>99%). Structural validation is performed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS):
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 3.85 (s, 2H, -SCH₂CO-), 2.65 (q, 2H, -CH₂CH₃), 1.22 (t, 3H, -CH₂CH₃) .
-
HRMS : Calculated for C₂₂H₁₈ClN₃OS₂ [M+H]⁺: 472.0624; Found: 472.0628 .
Yield Optimization Strategies
Reaction yields are maximized through:
-
Catalyst Recycling : Pd(OAc)₂ recovered from aqueous washes reduces costs .
-
Solvent-Free Cyclization : Using N,N-diisopropylamine as both solvent and base eliminates purification steps .
-
Microwave Assistance : Reducing reaction times from hours to minutes for SNAr steps (e.g., 30 minutes at 150°C) .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
- Compound A: N-(2-Bromo-4,6-difluorophenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide (CAS: 575466-79-4) Structural Differences:
- Core: Thieno[2,3-d]pyrimidine (vs. thiopheno[3,2-e]pyrimidine in the target compound).
- Substituents: Bromo- and difluorophenyl group on the acetamide (vs. 2-ethylphenyl in the target).
- Compound B: 5-(4-Chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine (CAS: 898495-66-4) Structural Differences:
- Linkage: Amine at the 4-position (vs. thioether-linked acetamide in the target).
- Substituent: Methoxyethyl group (vs. 2-ethylphenyl).
Functional Group Modifications
- Compound C : 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
- Structural Differences :
- Core: Pyrimidine-oxadiazole hybrid (vs. thiophenopyrimidine).
- Substituents: Nitrophenyl group (vs. 2-ethylphenyl). The oxadiazole core may confer distinct electronic properties .
- Compound D: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Structural Differences:
- Core: Pyrimidine with aminomethyl and phenyl substituents (vs. thiophenopyrimidine).
- Functionalization: Methoxyphenylaminomethyl group (vs. thioacetamide). Implications: The aminomethyl group facilitates hydrogen bonding, while the methoxy substituent may enhance solubility. The absence of a sulfur bridge could reduce π-stacking interactions .
Key Observations :
- The target compound’s ethylphenyl group balances lipophilicity and steric effects, contrasting with the polar methoxyethyl (Compound B) or electron-deficient nitrophenyl (Compound C).
- Thiophenopyrimidine cores (Target, A, B) may exhibit enhanced π-π stacking compared to pyrimidine-oxadiazole hybrids (Compound C).
- Bromo/fluoro substituents (Compound A) increase molecular weight and may impact pharmacokinetics .
Biological Activity
The compound 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 454.0 g/mol. The structure features a thiophene ring fused with a pyrimidine, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Anti-inflammatory Properties : Compounds with similar structures are often investigated for their anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines .
- Anticancer Potential : The thieno[3,2-e]pyrimidine moiety has been linked to anticancer activity in various studies, suggesting that this compound may also possess similar properties .
The biological effects of 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes .
- Cellular Interaction : The compound may interact with cellular membranes or specific receptors, influencing cellular signaling pathways and gene expression .
- Oxidative Stress Modulation : Some derivatives have been reported to modulate oxidative stress levels in cells, potentially leading to reduced cellular damage and inflammation .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
Data Tables
Q & A
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina, Glide) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) .
- ADMET prediction (SwissADME, pkCSM) optimizes logP (target: 2–4) and polar surface area (<140 Ų) for oral bioavailability .
- MD simulations (>100 ns) assess stability of ligand-target complexes and predict resistance mutations .
What in vivo models are appropriate for evaluating therapeutic potential while addressing toxicity concerns?
Q. Advanced Research Focus
- Rodent models : Assess acute toxicity (LD) and pharmacokinetics (C, t) via IV/PO dosing .
- Xenograft models : Prioritize compounds with in vitro IC <1 μM for tumor growth inhibition studies .
- Off-target toxicity screening : Use organoid models or transcriptomic profiling to identify hepatotoxicity risks .
How do analytical techniques confirm the compound’s stability under physiological conditions?
Q. Basic Research Focus
- HPLC-UV/MS : Monitor degradation in simulated gastric fluid (pH 2) and plasma (37°C, 24h) .
- LC-NMR : Identify hydrolyzed or oxidized byproducts (e.g., sulfoxide formation) .
- DSC/TGA : Assess thermal stability (>150°C for solid formulations) .
What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Q. Advanced Research Focus
- Multi-step synthesis : Optimize catalytic steps (e.g., Pd-mediated couplings) to avoid racemization at chiral centers .
- Process analytical technology (PAT) : Use inline FTIR to monitor intermediates in real time .
- Crystallization control : Seed crystals to enforce polymorphic consistency and prevent amorphous phase formation .
How can researchers validate target engagement in cellular models?
Q. Advanced Research Focus
- CETSA (Cellular Thermal Shift Assay): Confirm target binding by measuring protein thermal stability shifts .
- Chemical proteomics : Use clickable probes (alkyne-tagged analogs) to pull down interacting proteins .
- Knockdown/rescue experiments : CRISPR-Cas9 KO of the target gene should abolish compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
